molecular formula C13H12F3N3OS B4644452 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B4644452
M. Wt: 315.32 g/mol
InChI Key: LLVSPXVQTDMYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFB is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is in the field of neuroscience. 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to selectively modulate the activity of a specific type of potassium channel, known as the Kv3.1 channel, which is important for regulating the firing rate of neurons. This modulation has been shown to enhance cognitive function and improve memory in animal models.
In addition to its potential applications in neuroscience, 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been studied for its anti-inflammatory and analgesic properties. 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and neuropathic pain.

Mechanism of Action

4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide exerts its effects by selectively modulating the activity of the Kv3.1 channel. This modulation is achieved by binding to a specific site on the channel, known as the voltage sensor domain. By binding to this site, 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide stabilizes the channel in an open state, which leads to an increase in potassium ion efflux and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neuronal excitability, 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to modulate the activity of other ion channels, such as the voltage-gated sodium channel and the calcium-activated potassium channel. 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 and inducible nitric oxide synthase.

Advantages and Limitations for Lab Experiments

4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments. It is a highly selective modulator of the Kv3.1 channel, which allows for precise control over neuronal excitability. 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is also relatively stable and can be easily synthesized in large quantities.
One limitation of 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is its potential toxicity. While 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to be relatively safe in animal models, more research is needed to determine its safety in humans. Additionally, 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of research is in the development of 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide analogs with improved potency and selectivity for the Kv3.1 channel. Another area of research is in the development of 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide-based therapies for neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, more research is needed to fully understand the safety and pharmacokinetics of 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide in humans, which will be important for the development of 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide-based therapies.
Conclusion:
In conclusion, 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide, or 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide, is a chemical compound with unique properties and potential applications in scientific research. 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide selectively modulates the activity of the Kv3.1 channel, which has important implications for regulating neuronal excitability. 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in neuroscience, anti-inflammation, and analgesia. While 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments, more research is needed to fully understand its safety and pharmacokinetics in humans. Future research on 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide will focus on the development of 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide analogs and 4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide-based therapies for neurological disorders.

properties

IUPAC Name

4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS/c14-13(15,16)11-18-19-12(21-11)17-10(20)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVSPXVQTDMYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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